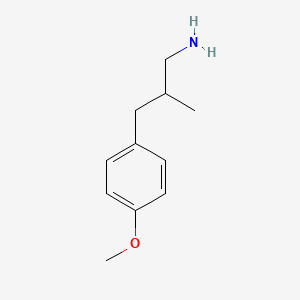
3-(4-Metoxifenil)-2-metilpropan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to the benzene ring and a methyl group on the propan-1-amine chain
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is involved in a number of autoimmune diseases and has been identified as a promising therapeutic target for conditions like rheumatoid arthritis .
Mode of Action
3-(4-Methoxyphenyl)-2-methylpropan-1-amine interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in pro-inflammatory responses . The compound’s interaction with STAT3 may also involve an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
The compound affects the STAT3 pathway, which is involved in the regulation of a variety of genes in response to cellular stimuli, and thus plays a key role in many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, the compound can potentially disrupt these processes, leading to its anti-inflammatory and anti-arthritic activities .
Pharmacokinetics
For instance, a study on a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), showed that it undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of pro-inflammatory responses. This is achieved through the inhibition of STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . This leads to potent anti-arthritic activity, as demonstrated in a collagen antibody-induced arthritis (CAIA) mouse model .
Action Environment
The action, efficacy, and stability of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment, such as other drugs or endogenous compounds.
Análisis Bioquímico
Cellular Effects
The cellular effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would depend on the compound’s interactions with various cellular components .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine at different dosages in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxybenzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride. Another method involves the reductive amination of 4-methoxyphenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the use of catalytic hydrogenation processes. This method ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde, while substitution reactions can produce various substituted phenethylamines.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: Shares the methoxy group on the benzene ring but differs in the structure of the amine chain.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the benzene ring, leading to different chemical properties.
4-Methoxyphenethylamine: Lacks the methyl group on the propan-1-amine chain, resulting in different biological activity.
Uniqueness
3-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups provides distinct properties that differentiate it from other phenethylamines.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
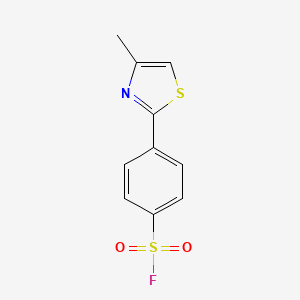
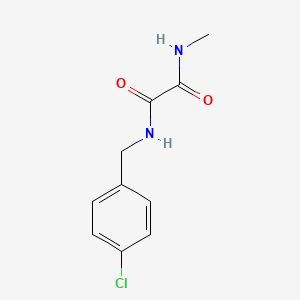
![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2414858.png)
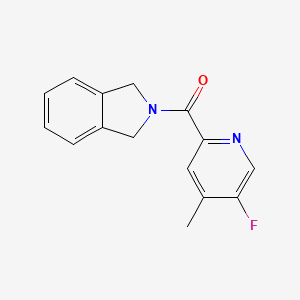
![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)
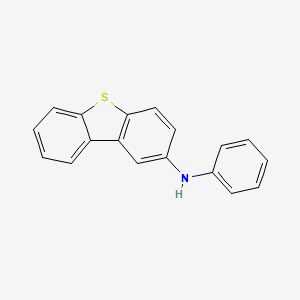
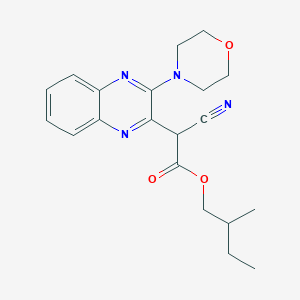
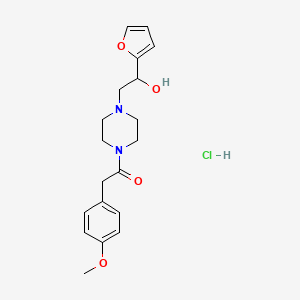
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2414871.png)
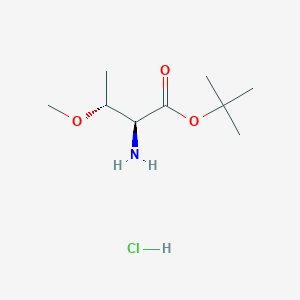
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B2414873.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2414874.png)
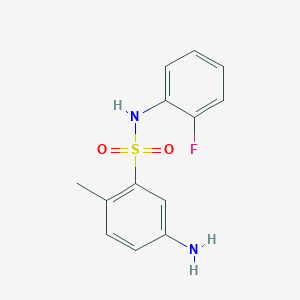
![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride](/img/structure/B2414878.png)
